molecular formula C8H10F3NO2 B2720818 1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol CAS No. 866135-03-7

1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol

Cat. No. B2720818
CAS RN: 866135-03-7
M. Wt: 209.168
InChI Key: XETPXZLRQMSDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol is a chemical compound with the molecular formula C8H10F3NO2 . It is a solid substance and has a molecular weight of 209.17 .


Molecular Structure Analysis

The InChI code for 1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol is 1S/C8H10F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h1-3,7,12-13H,4-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol is a solid substance .

Scientific Research Applications

Heteroaryl Replacements in Trifluoro-3-Amino-2-Propanols

Research on trifluoro-3-amino-2-propanols, including modifications with heteroaryl groups like furyl analogues, has shown these compounds to be potent inhibitors of cholesteryl ester transfer protein (CETP). Such modifications enhance their potency, suggesting potential applications in biochemical pathways involving CETP, a critical factor in lipid metabolism (Massa et al., 2001).

Solvent Effects on Peptide Structures

Trifluoroethanol (TFE), a related compound, has been studied for its ability to stabilize α-helical structures in peptides. This property is utilized in conformational studies of peptides and proteins, providing a tool for understanding protein folding and structure-function relationships in a non-aqueous environment (Myers et al., 1998).

Catalytic and Synthetic Applications

Trifluoroethanol has also found use as a recyclable medium in promoting one-pot synthesis of α-amino nitriles and phosphonates, demonstrating the potential of fluoroalcohols in facilitating environmentally friendly chemical syntheses (Heydari et al., 2009).

Fluorine Effects on Protein and Peptide Behavior

The introduction of fluorine atoms, as seen in trifluoroethanol, significantly impacts the behavior of proteins and peptides. These effects include the induction of α-helical structures and denaturation of native protein structures, providing insights into the role of fluorine in bioactive molecule design (Hong et al., 1999).

Fluorinated Polyimides for Optical and Electronic Applications

Research on trifluoromethyl-substituted polyimides highlights the role of fluorinated compounds in creating materials with low dielectric constants, high optical transparency, and excellent thermal stability. These properties are critical for applications in electronics and optoelectronics, suggesting potential uses for related fluorinated compounds in material science (Tao et al., 2009).

Safety and Hazards

This compound is associated with several hazard statements: H302, H312, H332 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,1,1-trifluoro-3-(furan-2-ylmethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h1-3,7,12-13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETPXZLRQMSDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.